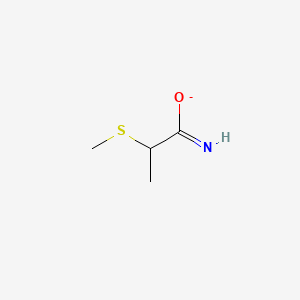

2-Methylsulfanylpropanimidate

描述

Structure

3D Structure

属性

分子式 |

C4H8NOS- |

|---|---|

分子量 |

118.18 g/mol |

IUPAC 名称 |

2-methylsulfanylpropanimidate |

InChI |

InChI=1S/C4H9NOS/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/p-1 |

InChI 键 |

PBQKWXUCMGTHNU-UHFFFAOYSA-M |

规范 SMILES |

CC(C(=N)[O-])SC |

同义词 |

methyl(methylthio)acetimidate methyl(methylthio)acetimidate hydrochloride MMTA.HCl |

产品来源 |

United States |

Academic Relevance and Research Landscape of 2 Methylsulfanylpropanimidate

Theoretical Underpinnings and Mechanistic Interest

The electronic structure of thioimidates is a subject of theoretical interest. The presence of the sulfur atom influences the electron distribution within the molecule, impacting its reactivity. nih.gov The C=N double bond and the adjacent C-S single bond create a unique electronic environment. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the molecular orbital energies, charge distribution, and bond strengths within this compound. researchgate.net

Mechanistic studies of reactions involving thioimidates are crucial for understanding their reactivity and for the rational design of new synthetic methodologies. For instance, the mechanism of the Pinner reaction and its thio-analogues continues to be a subject of study, with investigations into the role of the acid or Lewis acid catalyst and the nature of the intermediates. nih.govacs.org The hydrolysis of thioimidates, which can lead to either thioesters or amides depending on the conditions, is another area of mechanistic investigation. chemrxiv.orgacs.org Understanding these mechanistic pathways is essential for controlling the outcome of reactions involving this compound and other thioimidates.

Interdisciplinary Research Frontiers and Future Prospects

The versatility of the thioimidate functional group has led to its application in several interdisciplinary research areas. A prominent example is in the field of medicinal chemistry and chemical biology, where thioamides and their thioimidate derivatives are used as peptide bond isosteres. nih.govnih.govacs.org The substitution of an amide bond with a thioamide can alter the conformational properties of a peptide and its susceptibility to proteolytic degradation. acs.org Thioimidates, as protected forms of thioamides, play a crucial role in the synthesis of these modified peptides. nih.govnih.gov Therefore, this compound could potentially be explored as a building block in the synthesis of novel peptidomimetics.

Furthermore, thioimidates are valuable precursors for the synthesis of various heterocyclic compounds, many of which exhibit biological activity. bookpi.orgresearchgate.netresearchgate.net The reactivity of the imine carbon in this compound could be exploited to construct five- or six-membered rings containing nitrogen and sulfur. This opens up avenues for the discovery of new pharmacologically active molecules.

The future prospects for research on this compound and related thioimidates are bright. The development of more sustainable and efficient synthetic methods, including catalytic and solvent-free approaches, will continue to be a major focus. nih.gov The exploration of their utility in materials science, for example as ligands for metal complexes or as building blocks for functional polymers, represents another exciting frontier. As our understanding of the fundamental chemistry of thioimidates deepens, so too will the scope of their applications in addressing contemporary scientific challenges.

Established Synthetic Pathways to this compound

The foundational methods for constructing the this compound core rely on well-understood reactions involving nitriles, thioamides, and carboxylic acid derivatives. These pathways are valued for their reliability and are often the first choice for obtaining this class of compounds.

A primary and long-standing method for the synthesis of imidates is the Pinner reaction. wikipedia.orgjk-sci.comnumberanalytics.com This reaction traditionally involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate hydrochloride salt, known as a Pinner salt. wikipedia.orgjk-sci.com For the synthesis of this compound, this would involve the reaction of 2-methylpropanenitrile with methanol (B129727) in the presence of a strong acid like hydrogen chloride.

The general mechanism commences with the protonation of the nitrile nitrogen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imidate. Subsequent deprotonation yields the imidate. While the classical Pinner reaction uses strong acids, modifications using Lewis acids have also been developed, offering milder reaction conditions. d-nb.infonih.gov

| Reactants | Conditions | Product |

|---|---|---|

| 2-Methylpropanenitrile, Methanol | Anhydrous HCl | Methyl 2-methylpropanimidate hydrochloride |

| 2-Methylpropanenitrile, Methanol | Lewis Acid (e.g., Trimethylsilyl (B98337) triflate) | Methyl 2-methylpropanimidate |

It is crucial to perform the Pinner reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the resulting imidate to an ester. jk-sci.com The temperature of the reaction is also a critical parameter, with lower temperatures generally favored to prevent the rearrangement of the imidate salt to the corresponding amide. jk-sci.com

An alternative and versatile route to S-alkyl thioimidates like this compound is through the S-alkylation of the corresponding thioamide. Thioamides can be synthesized from a variety of starting materials, including the corresponding amides, through thionation reactions, often employing reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgmdpi.com

Once the 2-methylpropanethioamide (B17427) is obtained, it can be readily S-alkylated using an appropriate alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. This reaction is typically efficient and provides a direct method for introducing the methylsulfanyl group.

Reaction Scheme:

Thionation of Amide: 2-Methylpropanamide + Lawesson's Reagent → 2-Methylpropanethioamide

S-Alkylation: 2-Methylpropanethioamide + Methyl Iodide + Base → this compound

While less common for the direct synthesis of simple alkyl imidates, methods starting from carboxylic acid derivatives can be adapted. For instance, certain activated carboxylic acid derivatives can react with amines and a sulfur source to form thioamides, which can then be alkylated as described above. More direct, though specialized, methods might involve the reaction of orthoesters with amines.

Advanced and Stereoselective Synthesis of this compound Derivatives

Modern synthetic chemistry often demands control over stereochemistry, leading to the development of enantioselective and diastereoselective methods for the synthesis of chiral molecules. For derivatives of this compound, these advanced techniques are crucial for accessing specific stereoisomers.

Achieving stereoselectivity in the synthesis of this compound derivatives that are chiral often involves the use of chiral catalysts or reagents. For instance, in reactions that create a new stereocenter, a chiral catalyst can influence the transition state to favor the formation of one enantiomer over the other.

Phase-transfer catalysis has emerged as a powerful tool for the enantioselective alkylation of various substrates. nih.govnih.govkoreascience.kr In the context of synthesizing chiral derivatives of this compound, a prochiral enolate equivalent could be alkylated in the presence of a chiral phase-transfer catalyst to induce asymmetry. The development of such methods for thioimidates is an active area of research.

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgharvard.eduresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of chiral 2-substituted-2-methylsulfanylpropanimidate derivatives, a chiral auxiliary, such as a pseudoephedrine or pseudoephenamine, can be attached to the propanoic acid backbone. harvard.edunih.gov The resulting amide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent transformation of the amide to the thioimidate would yield the enantiomerically enriched product.

| Chiral Auxiliary | Key Feature | Application Example |

|---|---|---|

| Pseudoephedrine | Forms crystalline amides, directs alkylation | Diastereoselective alkylation of a propanamide derivative |

| Pseudoephenamine | High diastereoselectivity in forming quaternary centers | Asymmetric synthesis of α,α-disubstituted propanamides |

| Oxazolidinones | Forms rigid enolates, high diastereoselectivity in aldol (B89426) and alkylation reactions | Stereoselective construction of chiral building blocks |

The choice of the chiral auxiliary is critical and depends on the specific transformation and the desired stereochemical outcome. The ability to remove the auxiliary under mild conditions without racemization of the product is also a key consideration. researchgate.net

Modern Synthetic Innovations and Green Chemistry in this compound Preparation

In recent years, modern synthetic methodologies focusing on efficiency, safety, and environmental sustainability have been increasingly applied to the synthesis of a wide range of organic compounds. These "green chemistry" approaches, including microwave-assisted organic synthesis (MAOS), flow chemistry, and solid-phase organic synthesis (SPOS), offer significant advantages over traditional batch processing methods. Their application to the synthesis of this compound and its analogues holds the potential for more rapid, scalable, and environmentally benign production.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purities by minimizing side reactions. libretexts.orgnih.govscholarsresearchlibrary.com The heating in MAOS is direct and efficient, as microwaves couple with the molecules in the reaction mixture, leading to rapid and uniform heating. derpharmachemica.com

While the specific microwave-assisted synthesis of this compound is not widely reported, the synthesis of related acyclic imides from nitriles and carboxylic anhydrides under microwave irradiation has been successfully demonstrated. dergipark.org.trresearchgate.net This method, which can be catalyzed by acids such as p-toluenesulfonic acid (PTSA), shows significant rate enhancement and improved yields compared to conventional heating. dergipark.org.trresearchgate.net Given that the Pinner reaction, a common method for imidate synthesis, involves the reaction of a nitrile with an alcohol under acidic conditions, it is highly probable that this reaction could also be accelerated using microwave irradiation. rroij.comorganic-chemistry.orgnumberanalytics.comwikipedia.orgnumberanalytics.comnrochemistry.com

The advantages of MAOS in the synthesis of heterocyclic compounds, which often share synthetic precursors with imidates, are well-documented. For instance, the synthesis of various imidazole (B134444) and cyclic imide derivatives has been achieved with high efficiency using microwave assistance. derpharmachemica.comnih.govresearchgate.net These examples suggest that MAOS is a viable and advantageous technique for the synthesis of this compound and its analogues, offering a greener alternative to conventional methods.

The following table summarizes the potential benefits of applying MAOS to the synthesis of imidates.

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours libretexts.orgnih.govscholarsresearchlibrary.com |

| Energy Efficiency | Lower (heats the vessel first) | Higher (direct heating of reactants) derpharmachemica.com |

| Product Yield | Often lower due to side reactions | Often higher due to reduced side reactions libretexts.org |

| Purity | May require extensive purification | Often higher purity libretexts.org |

Flow Chemistry Techniques for Continuous Production

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govyoutube.commt.com These features make it an attractive platform for the production of fine chemicals and pharmaceutical intermediates.

The continuous production of this compound can be envisioned by adapting established batch syntheses, such as the Pinner reaction, to a flow chemistry setup. rroij.comorganic-chemistry.orgnumberanalytics.comwikipedia.orgnumberanalytics.comnrochemistry.com In a hypothetical flow process, streams of the nitrile precursor (e.g., isobutyronitrile) and an alcohol (e.g., methanol) containing a dissolved acid catalyst (e.g., HCl) would be continuously pumped and mixed in a microreactor or a packed-bed reactor. The high surface-area-to-volume ratio in such reactors allows for precise temperature control, which is crucial for managing the exothermic nature of some reactions and for preventing the degradation of thermally sensitive products. nih.gov

The residence time in the reactor, which corresponds to the reaction time in a batch process, can be precisely controlled by adjusting the flow rates of the reactant streams. youtube.com This allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. The output from the reactor can then be directed to in-line purification modules for continuous isolation of the desired imidate product. The modular nature of flow chemistry systems also allows for the straightforward integration of multiple reaction and purification steps into a single, automated process. mt.com

The table below outlines the key advantages of using flow chemistry for the synthesis of imidates compared to traditional batch methods.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes at any given time mt.com |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control nih.gov |

| Mass Transfer | Can be limited, affecting reaction rates | Enhanced, leading to faster and more efficient reactions |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward by running the system for longer periods |

| Reproducibility | Can vary between batches | High, due to precise control over reaction parameters |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique in which molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner. youtube.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. SPOS has been extensively used in peptide and oligonucleotide synthesis and is increasingly applied to the synthesis of small organic molecules. nih.govgoogle.com

The synthesis of this compound on a solid support could be achieved by immobilizing one of the reactants on a resin. For example, a resin-bound nitrile could be prepared and then treated with a solution of an alcohol and an acid catalyst to form the imidate while it is still attached to the solid support. After the reaction is complete, the desired imidate can be cleaved from the resin. Alternatively, a resin-bound alcohol could be reacted with a nitrile in solution.

While the solid-phase synthesis of simple acyclic imidates is not extensively described, the synthesis of related structures, such as cyclic imides and amides, on solid supports is well-established. nih.gov For instance, a cyclative cleavage strategy has been used to synthesize cyclic imides on a polystyrene resin. scholarsresearchlibrary.com These methodologies provide a proof-of-concept for the application of SPOS to the synthesis of imidate-containing molecules.

The key steps and potential advantages of a solid-phase approach to imidate synthesis are summarized in the table below.

| Step | Description | Advantage |

| 1. Immobilization | Covalently attach a precursor (e.g., a nitrile-containing molecule) to a solid support. | Simplifies handling and purification. |

| 2. Reaction | Treat the resin-bound precursor with reagents in solution to form the imidate. | Excess reagents and byproducts are easily removed by washing. youtube.com |

| 3. Cleavage | Release the final imidate product from the solid support. | Yields a purified product, minimizing the need for chromatography. |

| Automation | The entire process can be automated. | High-throughput synthesis of libraries of related compounds. |

Elucidation of Reaction Mechanisms Involving 2 Methylsulfanylpropanimidate

Nucleophilic Reactivity of the Imidate Nitrogen and Sulfur Center

The 2-methylsulfanylpropanimidate moiety possesses two primary sites of nucleophilicity: the lone pair of electrons on the sp²-hybridized nitrogen atom and the lone pairs on the sulfur atom. While the sulfur atom has nucleophilic character, the imine-type nitrogen is generally the more basic and reactive site. nih.govacs.org This inherent nucleophilicity drives many of the characteristic reactions of this functional group.

Proton transfer is a fundamental process that modulates the reactivity of this compound. The imine nitrogen is significantly basic and is readily protonated under acidic conditions. nih.gov This protonation event is central to acid-catalyzed reactions involving the imidate group.

Upon protonation, the electrophilicity of the imidate carbon is substantially increased, making it more susceptible to attack by weak nucleophiles. This is because the positive charge on the resulting imidinium ion is delocalized, withdrawing electron density from the carbon atom. The basicity of the thioimidate nitrogen is considerably higher than that of a corresponding thioamide, a property that is exploited in synthetic chemistry, for instance, to protect thioamides from undesired side reactions like epimerization during peptide synthesis. acs.orgnih.govchemrxiv.org

Table 1: Comparison of Basicity and Reactivity in Thioimidates vs. Thioamides

| Feature | Thioimidate (e.g., this compound) | Thioamide |

|---|---|---|

| Primary Basic Site | Imine Nitrogen (=N-) | Sulfur Atom |

| Effect of Acid | Protonation at nitrogen enhances carbon electrophilicity. researchgate.net | Protonation at sulfur; can lead to side reactions. |

| Reactivity Control | The N-protonated form is a key intermediate in catalyzed additions. nih.gov | Less controllable under strongly acidic conditions. |

Acid-base catalysis, therefore, plays a pivotal role. A base can deprotonate a nucleophile, increasing its reactivity towards the imidate carbon, while an acid catalyst activates the imidate itself, preparing it for addition reactions. rsc.org

The electrophilic carbon of the C=N double bond in this compound is a prime target for nucleophilic attack. This process is analogous to nucleophilic addition to carbonyl groups. labster.com

Addition of Amines: The reaction of this compound with primary or secondary amines is a common method for the synthesis of amidines. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the imidate carbon, forming a tetrahedral intermediate. Subsequent elimination of methanethiol (B179389) (CH₃SH), a relatively good leaving group, yields the stable amidine product. This transformation can be catalyzed by mild acid, which protonates the imidate nitrogen to accelerate the initial nucleophilic attack. nih.govresearchgate.netpublish.csiro.au

The nucleophilic character of the imidate nitrogen or sulfur can be harnessed to construct heterocyclic rings through intramolecular reactions. In these pathways, a tethered electrophilic group within the same molecule is attacked by either the nitrogen or sulfur atom.

For a derivative of this compound containing a suitable leaving group at the end of a three- or four-carbon chain, the imidate nitrogen can act as an internal nucleophile in a 5-exo-tet or 6-exo-tet cyclization to form a cyclic amidine. Similarly, the sulfur atom can participate in cyclization reactions. For example, the nucleophilic sulfur of a thioamide (the precursor to the thioimidate) is known to participate in 5-exo-trig cyclizations onto an adjacent activated carbonyl group, a reaction that thioimidate formation is designed to prevent. nih.govacs.org This highlights the potential for the sulfur in a thioimidate to engage in similar intramolecular processes if an appropriate electrophile is present elsewhere in the molecule.

Electrophilic Behavior and Rearrangement Mechanisms

While the nitrogen and sulfur atoms confer nucleophilicity, the imidate carbon is inherently electrophilic. This electrophilicity is the basis for the addition reactions discussed previously and can also drive rearrangements and other cyclization pathways.

Rearrangements are a key feature of imidate chemistry. While the Chapman rearrangement (thermal conversion of O-aryl imidates to N,N-diaryl amides) is well-known for oxygen-containing imidates, analogous reactions exist for thioimidates. For instance, S-aryl thioimidates can undergo thermal or catalyzed rearrangement to yield N-aryl thioamides.

For this compound, a direct thermal rearrangement to an N-methylated amide is not a commonly cited pathway. However, the thioimidate can be a precursor to amides through other transformations. Hydrolysis of the thioimidate, which can occur in the presence of water under acidic conditions, first yields a thioester. acs.org This thioester can then be converted to an amide through subsequent reaction with an amine. This two-step process represents a formal conversion of the imidate to an amide.

The electrophilic nature of the imidate carbon can initiate powerful cyclization and cascade reactions when an internal nucleophile is present. Unlike the pathways in section 3.1.3, these reactions involve an external part of the molecule attacking the imidate carbon.

A prime example from related systems is the halocyclization of S-allyl thioimidates. tandfonline.com In this reaction, an electrophilic halogen source (like I₂) activates the allyl group's double bond, which is then attacked by the imidate nitrogen, leading to the formation of a thiazoline (B8809763) ring. While this compound itself lacks the S-allyl group, this demonstrates a general principle where an appended functional group can be triggered to cyclize onto the imidate system.

Table 2: Illustrative Intramolecular Cyclization Concepts for Thioimidates

| Reaction Type | Initiating Feature | Description | Product Type |

|---|---|---|---|

| Halolactamization | Unsaturated C-chain, Halogen (I₂) | An iodine-induced attack of the imidate nitrogen onto a γ,δ-unsaturated bond. | γ-Lactam |

| 5-exo-trig Cyclization | Adjacent activated carbonyl | Nucleophilic attack of the thioimidate sulfur onto a neighboring carbonyl group. nih.govacs.org | Thiazolone-type heterocycle |

| Tandem Rearrangement-Cyclization | Appended cyclopropane (B1198618) ring | A thermal rearrangement of a cyclopropyl (B3062369) group followed by intramolecular cyclization of the thioimidate. | Fused Triazole |

These examples underscore the potential of the this compound core to serve as a linchpin in complex cascade reactions, where an initial intermolecular event triggers a series of intramolecular transformations to rapidly build molecular complexity.

Sigmatropic Rearrangements in this compound Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orglibretexts.org In the context of this compound, which contains both sulfur and nitrogen atoms adjacent to a C=N double bond, researchgate.netresearchgate.net-sigmatropic rearrangements, particularly the thio-Claisen rearrangement, are of significant interest. researchgate.netresearchgate.netthieme-connect.com

A plausible researchgate.netresearchgate.net-sigmatropic rearrangement for an N-allyl-2-methylsulfanylpropanimidate would involve the migration of the allyl group from the nitrogen atom to the sulfur atom through a cyclic transition state. This process results in the formation of a C-S bond and the cleavage of a C-N bond, leading to a new molecular architecture. The driving force for such a rearrangement is often the formation of a more thermodynamically stable product.

Hypothetical Reaction Scheme for a researchgate.netresearchgate.net-Thio-Claisen Rearrangement:

Reactant: N-allyl-2-methylsulfanylpropanimidate

Transition State: A six-membered, chair-like cyclic transition state.

Product: S-allyl-2-thiopropanamide derivative

The stereochemistry of the migrating allyl group is often retained in the product, a characteristic feature of concerted pericyclic reactions. nih.gov

Mechanistic Insights into Transimidation and Imidate Exchange Reactions

Transimidation and imidate exchange reactions are fundamental transformations of imidates, allowing for the interchange of the N-substituent or the O/S-alkyl group, respectively. wikipedia.org These reactions can be catalyzed by either acids or bases.

Under acidic conditions, the nitrogen atom of the imidate is protonated, which activates the imidate carbon towards nucleophilic attack. wikipedia.org In the case of this compound, the reaction with a primary amine (R'-NH₂) would proceed through a tetrahedral intermediate.

The proposed mechanism involves:

Protonation of the imino nitrogen of this compound.

Nucleophilic attack of the primary amine on the activated imidate carbon.

Proton transfer from the attacking amine to the nitrogen of the original imidate.

Elimination of the original amine (or ammonia (B1221849) if the starting imidate is N-unsubstituted) to form the new N-substituted imidate.

This process is reversible, and the position of the equilibrium is dependent on the relative nucleophilicity and concentration of the amines involved.

In the presence of a strong base, the N-H proton of an N-unsubstituted or N-monosubstituted imidate can be removed to form an imidate anion. This anion is a potent nucleophile. However, for imidate exchange involving the S-methyl group, a more likely pathway involves nucleophilic attack at the S-methyl group.

For the exchange of the methylsulfanyl group with an alkoxide (RO⁻), the mechanism would likely proceed via:

Nucleophilic attack of the alkoxide on the methyl group of this compound.

An Sₙ2-type displacement of the propanimidate anion.

Protonation of the resulting imidate anion by a suitable proton source in the medium.

Alternatively, direct nucleophilic attack at the imidate carbon can occur, leading to a tetrahedral intermediate, followed by the elimination of the methanethiolate (B1210775) anion (CH₃S⁻). acs.org

Computational and Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into transition state structures, reaction energetics, and kinetic parameters. nih.govchemrxiv.orgmdpi.com

Transition state theory is a cornerstone for understanding reaction rates. chemguide.co.ukopenstax.orgopentextbc.ca Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the transition state (TS) for a given reaction. wikipedia.orgacs.org A transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. vasp.at

A reaction coordinate diagram visually represents the energy profile of a reaction, plotting the energy against the reaction progress. It shows the relative energies of reactants, intermediates, transition states, and products.

Interactive Table: Hypothetical Energy Profile for a researchgate.netresearchgate.net-Sigmatropic Rearrangement

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | N-allyl-2-methylsulfanylpropanimidate |

| Transition State (TS) | +25.3 | Cyclic six-membered transition state |

| Product | -10.5 | S-allyl-2-thiopropanamide derivative |

Note: The energy values are hypothetical and for illustrative purposes only.

Quantum chemical calculations can provide quantitative data on the thermodynamics and kinetics of a reaction. researchgate.netchemrevlett.comchemrxiv.orgchimicatechnoacta.ru The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) determines the reaction rate. By calculating the energies of the reactants and the transition state, the activation barrier can be determined.

Interactive Table: Hypothetical Calculated Activation Parameters for Acid-Catalyzed Transimidation

| Parameter | Value | Unit |

| Electronic Energy Barrier | 15.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 28.2 | kcal/mol |

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

These computational approaches allow for the comparison of different possible reaction pathways, helping to identify the most favorable mechanism. For instance, by calculating the activation barriers for both the concerted researchgate.netresearchgate.net-sigmatropic rearrangement and a stepwise ionic mechanism, one could determine which pathway is kinetically preferred under specific reaction conditions.

Applications of 2 Methylsulfanylpropanimidate in Complex Organic Synthesis

Role as a Key Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of nitrogen, oxygen, and sulfur atoms into cyclic frameworks is a cornerstone of modern medicinal chemistry. While extensive research has been conducted on various synthetic methodologies for these important scaffolds, the specific applications of 2-Methylsulfanylpropanimidate as a key building block are an area of specialized interest.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines)

The synthesis of nitrogen-containing heterocycles such as pyrroles and pyridines is of fundamental importance in organic chemistry. uni-kiel.deresearchgate.net Various synthetic strategies, including the Paal-Knorr pyrrole (B145914) synthesis and the Hantzsch pyridine (B92270) synthesis, have been developed and refined over the years. uni-kiel.deorganic-chemistry.org These methods often rely on the condensation of amines with dicarbonyl compounds or related synthons.

While direct literature detailing the specific use of this compound in the synthesis of pyrroles and pyridines is not extensively documented, the inherent reactivity of the imidate functional group suggests its potential as a precursor to amidine or enamine-like structures. These intermediates are known to participate in cyclization reactions to form various nitrogen-containing heterocycles. The methylsulfanyl group could potentially act as a leaving group in cyclization-elimination sequences, a common strategy in the formation of aromatic heterocyclic rings.

Further research is required to fully elucidate the potential of this compound in the construction of these fundamental heterocyclic systems.

Synthesis of Oxygen and Sulfur Heterocycles (e.g., Oxazoles, Thiazoles)

Oxazoles and thiazoles are another important class of five-membered heterocycles found in numerous biologically active compounds. bohrium.comnih.govimist.ma The classical Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of a thioamide with an α-haloketone. bachem.com

The structural features of this compound, containing both a nitrogen and a sulfur-linked methyl group, suggest its potential as a synthon in the construction of sulfur-containing heterocycles. It is conceivable that under specific reaction conditions, the imidate could be transformed into a thioamide equivalent, which could then participate in established synthetic routes to thiazoles. Similarly, the imidate functionality itself is a key component in certain strategies for oxazole (B20620) synthesis, often involving cyclization of α-acylamino ketone precursors. The potential for this compound to be elaborated into such precursors warrants further investigation.

Formation of Fused Heterocyclic Systems (e.g., Indoles, Quinolones)

Fused heterocyclic systems, such as indoles and quinolones, are privileged scaffolds in medicinal chemistry, forming the core of many blockbuster drugs. organic-chemistry.org The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system. Modern approaches often utilize transition-metal-catalyzed cyclizations of substituted anilines.

The application of this compound in the synthesis of these complex fused systems is not well-established in the mainstream chemical literature. However, the general reactivity of imidates as electrophilic species could be exploited in intramolecular cyclization reactions onto an appropriately positioned nucleophilic aromatic ring. For instance, an N-aryl derivative of this compound could potentially undergo an intramolecular cyclization to form an indole or quinolone precursor, with the methylsulfanyl group being eliminated in a subsequent aromatization step. The viability of such strategies remains an open area for synthetic exploration.

Utility in Amino Acid and Peptide Chemistry

The synthesis of peptides, the building blocks of proteins, is a highly specialized area of organic chemistry that relies on the efficient and stereochemically controlled formation of amide bonds.

Imidate-Mediated Amide Bond Formation Strategies

The formation of an amide bond, the defining linkage in peptides, typically requires the activation of a carboxylic acid to facilitate its reaction with an amine. A variety of coupling reagents have been developed for this purpose. Imidates have been explored as reactive intermediates in this context. The reaction of a carboxylic acid with an imidate can lead to the formation of a more reactive acyl-imidate species, which can then be readily attacked by an amine to form the desired amide bond.

While the specific utility of this compound as a coupling reagent in peptide synthesis is not extensively reported, the general principle of imidate-mediated amide bond formation suggests its potential in this area. The efficiency and stereochemical fidelity of such a process would need to be carefully evaluated.

Employment as Protecting Group Precursors

Protecting groups are essential tools in peptide synthesis, used to temporarily block reactive functional groups and prevent unwanted side reactions. A wide variety of protecting groups for the N-terminus of amino acids have been developed.

The imidate functionality can be a precursor to various N-protecting groups. For instance, reaction of an amino acid with an imidate derivative could lead to the formation of a protected amine. The specific nature of the protecting group would depend on the structure of the imidate. The potential for this compound to serve as a precursor for a novel N-protecting group in peptide synthesis is an intriguing possibility that would require dedicated research to develop and validate.

Synthesis of Modified Amino Acid Derivatives

Precursor in Natural Product and Pharmaceutical Scaffold Synthesis

The synthesis of natural products and their analogs for pharmaceutical applications is a driving force in organic chemistry. mdpi.comrsc.org These complex molecules often require innovative synthetic strategies to construct their intricate architectures.

Stereoselective Introduction of Functional Groups

Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern synthetic chemistry, particularly in the synthesis of bioactive molecules where specific stereochemistry is often crucial for activity. masterorganicchemistry.comkhanacademy.org Reactions that proceed with high stereoselectivity are highly sought after. nih.govunl.pt While specific examples involving this compound are not documented in the provided search results, its structure suggests potential for use in stereoselective transformations. The presence of a prochiral center and reactive functional groups could allow it to act as a substrate or a directing group in reactions that establish new stereocenters with a high degree of control.

Convergent and Divergent Synthesis Strategies

Convergent and divergent synthesis are powerful strategies for the efficient construction of molecular libraries and complex natural products. Divergent synthesis, in particular, allows for the creation of a range of structurally related compounds from a common intermediate. researchgate.net The application of such strategies is crucial for the synthesis of diverse molecular entities, including those inspired by marine natural products. nottingham.ac.uk Although direct evidence is lacking for this compound, its functional groups could be selectively manipulated, making it a potentially useful building block in a divergent synthetic approach to generate a variety of complex nitrogen-containing scaffolds.

Contributions to Polymer Chemistry and Materials Science

The development of new polymers and functional materials is essential for a wide range of technological applications.

Monomer Applications in Polymerization Reactions

Monomers are the fundamental building blocks of polymers. The properties of the resulting polymer are directly influenced by the chemical structure of the monomer. Functional monomers, which contain specific chemical groups, are particularly valuable for creating polymers with tailored properties. While there is no specific mention of this compound as a monomer, related compounds like n-alkyl ammonium (B1175870) 2-acrylamido-2-methylpropane sulfonates have been synthesized and polymerized. researchgate.net These monomers, which are polymerizable surfactant organic salts, can form stable organic gels upon polymerization. researchgate.net The use of dual functional monomers in polymerization can lead to materials with enhanced adsorption capacities and selectivity. mdpi.com This suggests that a molecule with the functionalities of this compound could potentially be adapted for use as a monomer to impart specific properties to a polymer chain.

Surface Functionalization and Coating Technologies

Modifying the surface properties of materials is crucial for a vast array of applications, from biocompatible medical implants to advanced sensors. nih.gov One approach to surface modification involves the deposition of thin polymer coatings. For instance, the self-polymerization of dopamine (B1211576) can create an adherent polydopamine coating on various materials, which can then be further functionalized. nih.gov This polydopamine layer provides a versatile platform for secondary reactions, such as the grafting of polymers or the deposition of metal films. nih.gov While the direct use of this compound in this context is not reported, a polymer derived from it could potentially be used for surface functionalization, leveraging the chemical reactivity of the imidate and methylsulfanyl groups to attach other molecules or to alter the surface energy and wettability of a substrate.

Advanced Structural Elucidation and Characterization of 2 Methylsulfanylpropanimidate and Its Derivatives

Advanced Spectroscopic Analysis Techniques

Modern spectroscopic methods are indispensable for the unambiguous characterization of novel or complex organic molecules like 2-methylsulfanylpropanimidate. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) offer complementary information, enabling a thorough structural elucidation.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-dimensional NMR spectra are the foundation of structural analysis, providing initial information on the types and numbers of different nuclei present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The methyl group attached to the sulfur atom (S-CH₃) would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The methine proton (-CH-) of the isopropyl group would likely be a multiplet, specifically a septet, due to coupling with the six equivalent protons of the two methyl groups. This signal is expected in the δ 2.5-3.5 ppm region. The two methyl groups of the isopropyl moiety [-CH(CH₃)₂] would appear as a doublet, integrating to six protons, in the δ 1.0-1.5 ppm range. The imino proton (N-H) is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, typically appearing in a wide range from δ 5.0 to 9.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated. The imidate carbon (C=N) is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. rsc.org The methyl carbon of the thioether group (S-CH₃) would likely appear at δ 10-15 ppm. The methine carbon of the isopropyl group is expected around δ 30-40 ppm, while the two equivalent methyl carbons of the isopropyl group would give a signal at approximately δ 20-25 ppm. researchgate.net

¹⁵N NMR Spectroscopy: Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, obtaining ¹⁵N NMR spectra can be challenging but provides direct information about the nitrogen atom. huji.ac.il For this compound, the nitrogen of the imidate functionality is expected to have a chemical shift in the range of δ 135-160 ppm relative to ammonia (B1221849), a range characteristic of thioamides and related compounds. nih.govresearchgate.net Heteronuclear correlation experiments like HSQC and HMBC are often more practical for determining the nitrogen's chemical environment and connectivity. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-CH₃ | 2.0 - 2.5 (singlet) | 10 - 15 |

| -CH(CH₃)₂ | 2.5 - 3.5 (septet) | 30 - 40 |

| -CH(CH₃)₂ | 1.0 - 1.5 (doublet) | 20 - 25 |

| C=N | - | 160 - 170 |

| N-H | 5.0 - 9.0 (broad singlet) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Complex Structure Determination and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing detailed connectivity and stereochemical relationships within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. A clear cross-peak would be expected between the methine proton of the isopropyl group and the doublet of the isopropyl methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, it would show correlations between the S-CH₃ protons and the S-CH₃ carbon, the isopropyl methine proton and its corresponding carbon, and the isopropyl methyl protons and their carbons. nih.gov

The S-CH₃ protons to the imidate carbon (C=N).

The isopropyl methine proton to the imidate carbon (C=N).

The imino proton (N-H) to the imidate carbon and the isopropyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. researchgate.net For this compound, a NOESY spectrum could reveal spatial proximity between the S-CH₃ protons and the imino proton or the isopropyl group, depending on the preferred conformation around the C-S and C-N bonds.

The C-N single bond in imidates can exhibit restricted rotation due to partial double bond character, potentially leading to the existence of E/Z isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be employed to investigate such conformational dynamics. At low temperatures, separate signals for the different conformers might be observed, which coalesce into averaged signals as the temperature is raised and the rate of interconversion increases. This allows for the determination of the energy barrier to rotation.

Furthermore, this compound can exist in tautomeric forms, primarily the imidate and the thioamide tautomers. While S-alkylation generally locks the molecule in the thioimidate form, the possibility of tautomeric equilibria, especially in derivatives, can be investigated using variable temperature NMR and by observing changes in chemical shifts and coupling constants.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and provide characteristic fingerprints of the functional groups present. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibration of the imidate group would likely appear as a medium to strong band in the region of 3300-3400 cm⁻¹. The C=N stretching vibration is a key feature and is expected to absorb in the 1640-1680 cm⁻¹ range. The C-S stretching vibration of the thioether group typically gives rise to a weak to medium absorption in the 600-800 cm⁻¹ region. researchgate.net

Raman Spectroscopy: In the Raman spectrum, the C=N stretch is also expected to be a prominent band. The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, also in the 600-800 cm⁻¹ region. Raman spectroscopy is particularly useful for studying molecules in aqueous media, as water is a weak Raman scatterer.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 | 3300 - 3400 |

| C=N | Stretching | 1640 - 1680 | 1640 - 1680 |

| C-S | Stretching | 600 - 800 | 600 - 800 |

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (N-H group) and acceptors (the nitrogen and sulfur atoms) in this compound allows for the formation of various intermolecular interactions, significantly influencing its physical and chemical properties.

Hydrogen bonds, a specific type of dipole-dipole interaction, can occur between the N-H group of one molecule and the lone pair of electrons on the nitrogen or sulfur atom of a neighboring molecule. The strength and geometry of these hydrogen bonds can be investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy, where shifts in the N-H stretching frequency provide evidence of hydrogen bond formation. Computational chemistry is another powerful tool to model and visualize these interactions, predicting the most stable arrangements of molecules in the solid state or in solution.

Studies on similar sulfur-containing amino acid derivatives have shown that N-H···S hydrogen bonds can be a significant factor in their conformational preferences. nih.gov The flexibility of the side chain in such molecules is a key determinant of the specific type of hydrogen bonding that occurs. nih.gov The analysis of intermolecular interactions is critical for understanding the self-assembly processes and the resulting supramolecular architectures. nih.govresearchgate.net

Electronic Spectroscopy (Ultraviolet-Visible)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic transitions and the chromophores present.

The UV-Vis spectrum of a molecule reveals characteristic absorption bands corresponding to specific electronic transitions. For this compound, the primary chromophore is the C=N imine group. The spectrum is expected to show absorptions due to n → π* and π → π* transitions.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an anti-bonding π* orbital. These are typically of lower energy and appear at longer wavelengths with lower intensity.

π → π transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally higher in energy and result in more intense absorption bands at shorter wavelengths.

The presence of the methylsulfanyl group (-SCH3) can also influence the electronic spectrum. The sulfur atom has lone pairs of electrons that can interact with the π-system of the imine group, potentially leading to additional electronic transitions or shifts in the primary absorption bands. The precise wavelengths and intensities of these absorptions can be further elucidated through computational modeling.

The NIST WebBook and other spectral databases are valuable resources for comparing the experimental spectra of this compound with those of known compounds to aid in chromophore identification and spectral assignment. nist.govscience-softcon.descience-softcon.de

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. cutm.ac.in These solvent effects can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. cutm.ac.inresearchgate.net

Bathochromic Shift (Red Shift): A shift of an absorption band to a longer wavelength. This is often observed for π → π* transitions when the polarity of the solvent is increased. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. slideshare.net

Hypsochromic Shift (Blue Shift): A shift of an absorption band to a shorter wavelength. This is commonly seen for n → π* transitions in polar, protic solvents. The lone pair of electrons in the ground state can be stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition. slideshare.net

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, water), it is possible to observe these shifts and gain a deeper understanding of the electronic structure and intermolecular interactions in the ground and excited states. researchgate.netyoutube.com

Table 5.1: Expected Solvent Effects on the UV-Vis Absorption Bands of this compound

| Transition | Expected Shift with Increasing Solvent Polarity | Rationale |

|---|---|---|

| n → π * | Hypsochromic (Blue Shift) | Stabilization of the non-bonding electrons in the ground state by polar solvents. |

| π → π * | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state by polar solvents. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.govthermofisher.com This high precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses (isobaric ions). researchgate.netnih.gov

For this compound (C4H9NS), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated with high precision. By comparing this theoretical value with the experimentally measured m/z value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, the elemental formula can be confidently confirmed. researchgate.netmdpi.com This is a critical step in the identification and characterization of the compound.

Table 5.2: Theoretical Isotopic Masses for HRMS Analysis of this compound

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 |

| ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 |

| ³²S | 31.972071 | 94.99 |

| ³³S | 32.971459 | 0.75 |

| ³⁴S | 33.967867 | 4.25 |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. wikipedia.orgyoutube.com In an MS/MS experiment, the parent ion (precursor ion) of this compound is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). youtube.com The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. youtube.com

The fragmentation of this compound is expected to occur at the weakest bonds, leading to characteristic neutral losses and fragment ions. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, confirming its structure. researchgate.netnih.gov For example, common fragmentation patterns for similar compounds include the loss of small neutral molecules like CH4S or HCN. miamioh.edunih.gov

Table 5.3: Predicted Fragmentation Pathways for Protonated this compound ([C4H9NS+H]+)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 104.0585 | 58.0656 | CH4S (46.0071) | [C3H8N]+ |

| 104.0585 | 77.0323 | HCN (27.0262) | [C3H7S]+ |

The systematic analysis of the product ion spectrum allows for the reconstruction of the molecular structure and provides definitive evidence for the connectivity of the atoms within this compound.

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Detection

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized, each offering distinct advantages.

Electrospray Ionization (ESI-MS):

ESI is a soft ionization technique that is particularly useful for polar and thermally labile compounds. mdpi.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, which possesses a polar imine functional group, ESI would likely produce a prominent protonated molecule, [M+H]⁺. nih.gov The high-resolution mass spectrum would allow for the precise determination of its molecular weight and, consequently, its elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable information about the compound's structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the methylthio group (-SCH₃) or cleavage of the propanimidate backbone.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. uoguelph.ca While the polarity of this compound might present a challenge for direct GC analysis, derivatization can be employed to increase its volatility. nih.govrsc.org For instance, reaction with a suitable agent could cap the polar N-H group. The gas chromatograph separates the derivatized compound from any impurities before it enters the mass spectrometer. The mass spectrometer then records the mass spectrum of the eluted compound. In contrast to the soft ionization of ESI, the electron ionization (EI) typically used in GC-MS is a "hard" ionization technique, leading to extensive fragmentation. mdpi.com The resulting mass spectrum would display a characteristic fragmentation pattern, providing a molecular fingerprint that can be used for identification. The molecular ion peak (M⁺), if observed, would confirm the molecular weight.

A comparative table of the expected primary ions for this compound in ESI-MS and GC-MS is presented below.

| Technique | Ionization Method | Expected Primary Ion | Information Obtained |

| ESI-MS | Soft Ionization (Proton Transfer) | [M+H]⁺ | Molecular Weight, Elemental Composition |

| GC-MS | Hard Ionization (Electron Impact) | M⁺ and various fragment ions | Molecular Weight, Structural Fingerprint |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unparalleled detail about molecular geometry, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical first step.

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the construction of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. wikipedia.org This would provide definitive values for the bond lengths and angles within the this compound molecule. For instance, the C=N double bond of the imine and the C-S and S-C bonds of the methylsulfanyl group would be precisely measured. These experimental parameters can be compared with theoretical values from computational models to understand the electronic effects of the substituents.

Below is a hypothetical table of selected bond lengths and angles for this compound that could be obtained from X-ray crystallographic data.

| Parameter | Atoms Involved | Expected Value (Å or °) |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Length | S-CH₃ | ~1.80 Å |

| Bond Angle | C-N-H | ~120° |

| Bond Angle | C-S-C | ~100° |

The crystal structure reveals not only the structure of a single molecule but also how multiple molecules are arranged in the crystal lattice. nih.gov This packing is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the imine N-H group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The analysis of the crystal packing would reveal the presence of any hydrogen bonding networks, which can significantly influence the physical properties of the compound, such as its melting point and solubility.

If a chiral derivative of this compound were synthesized, X-ray crystallography could be used to determine its absolute stereochemistry. By using anomalous dispersion effects, the absolute configuration of a chiral center can be unambiguously determined, which is crucial for applications in fields such as medicinal chemistry and materials science.

Advanced Microscopic and Diffraction Techniques

While X-ray crystallography provides atomic-level detail of a single crystal, microscopic techniques are essential for characterizing the morphology and nanostructure of the bulk material.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the surface morphology of a sample. azom.com An electron beam is scanned across the surface of a crystalline powder of this compound, and the resulting secondary and backscattered electrons are detected to create a three-dimensional image. This analysis would reveal the size, shape, and surface features of the crystals. azom.com This information is valuable for understanding the material's processability and physical handling characteristics.

Transmission Electron Microscopy (TEM):

TEM provides much higher resolution images than SEM and can be used to probe the internal structure of materials. nih.govnih.gov For crystalline samples of this compound, TEM could be used to identify crystal defects, such as dislocations and stacking faults. azom.com High-resolution TEM (HRTEM) can even visualize the crystal lattice itself, providing direct evidence of the crystalline order. researchgate.netlu.se Electron diffraction patterns obtained in the TEM can also be used to determine the crystal structure of very small crystals that are not suitable for single-crystal X-ray diffraction.

The following table summarizes the information that can be obtained from SEM and TEM analysis of this compound.

| Technique | Information Obtained | Typical Resolution |

| SEM | Crystal size, shape, and surface morphology | ~1-10 nm |

| TEM | Internal crystal structure, defects, lattice imaging | <1 nm |

X-ray Powder Diffraction (XRD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique that plays a pivotal role in the characterization of crystalline materials. americanpharmaceuticalreview.com It is an indispensable method for identifying the specific crystalline phase or phases present in a polycrystalline sample. malvernpanalytical.com The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The atoms in a crystal are arranged in a periodic lattice, and when X-rays interact with these planes of atoms, they are diffracted at specific angles. omicsonline.org

The relationship between the angle of incidence, the wavelength of the X-rays, and the spacing between the crystal lattice planes is described by Bragg's Law:

nλ = 2d sin(θ)

where:

n is an integer

λ is the wavelength of the X-ray beam

d is the spacing between the planes of atoms in the crystal lattice

θ is the angle of diffraction

In a typical XRD experiment, a powdered sample, which contains a vast number of minute crystallites in random orientations, is irradiated with X-rays. americanpharmaceuticalreview.com As the sample is scanned over a range of angles (2θ), the detector records the intensity of the diffracted X-rays. The resulting plot of intensity versus 2θ angle is known as a diffractogram or an XRD pattern. omicsonline.org This pattern is a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.comyoutube.com Even compounds with the same chemical formula (polymorphs) will produce distinctly different XRD patterns due to their different crystal structures. youtube.com

For a compound such as this compound, obtaining its XRD pattern would be essential for solid-state characterization. The identification of its crystalline phase is achieved by comparing the experimental XRD pattern with reference patterns contained in comprehensive databases, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). youtube.comrsc.org The comparison focuses on matching the peak positions (2θ values) and the relative intensities of the diffraction peaks. youtube.com A successful match confirms the identity and crystalline form of the material. malvernpanalytical.com This qualitative phase analysis is crucial for quality control, stability studies, and ensuring the reproducibility of a specific crystalline form. americanpharmaceuticalreview.com

Below is a table representing hypothetical XRD data for a crystalline sample of this compound, illustrating the key parameters obtained from the analysis.

Interactive Data Table: Hypothetical XRD Peak List for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 18.2 | 4.87 | 100 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 60 |

| 25.9 | 3.44 | 75 |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. psu.edu It is a powerful tool for characterizing surface topography at the nanoscale and does not require the sample to be electrically conductive. psu.edunih.gov The technique works by scanning a very sharp tip, located at the end of a flexible cantilever, across the sample surface. psu.edu

As the tip is scanned in a raster pattern, forces between the tip and the sample surface cause the cantilever to deflect. A laser beam is reflected from the back of the cantilever onto a photodiode detector, which precisely measures the vertical and lateral movements of the cantilever. nih.gov This information is then used to construct a detailed three-dimensional topographical map of the surface. nasa.gov

AFM can be operated in several modes, including contact mode and tapping mode. In tapping mode, the cantilever is oscillated at its resonant frequency, and the tip intermittently "taps" the surface. This mode is particularly useful for imaging soft or delicate samples, minimizing the risk of surface damage. mdpi.com

For a compound like this compound or its derivatives, AFM can be used to analyze the surface of thin films or individual crystals. The analysis yields quantitative data on various topographical features, including:

Feature Dimensions: The height, width, and volume of individual crystalline grains or surface features can be measured with high precision.

This information is critical for understanding crystal growth mechanisms, the quality of thin-film coatings, and how surface characteristics might influence the material's physical properties.

The table below presents hypothetical AFM data for a thin film of a this compound derivative, summarizing key topographical parameters.

Interactive Data Table: Hypothetical AFM Surface Topography Data

| Parameter | Description | Value |

|---|---|---|

| Scan Area | The dimensions of the analyzed surface area. | 5 µm x 5 µm |

| Sa (Average Roughness) | The arithmetic mean of the absolute values of the height deviations from the mean plane. | 2.1 nm |

| Sq (RMS Roughness) | The root mean square average of height deviations taken from the mean data plane. | 2.8 nm |

| Sp (Maximum Peak Height) | The height of the highest peak within the defined area. | 15.4 nm |

| Sv (Maximum Valley Depth) | The depth of the deepest valley within the defined area. | 12.9 nm |

Derivatization Strategies for Analytical and Synthetic Enhancement of 2 Methylsulfanylpropanimidate

Chemical Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

Chemical derivatization is a powerful technique used to modify an analyte's structure to improve its analytical performance. For a compound like 2-methylsulfanylpropanimidate, which may lack strong chromophores or have poor volatility for certain chromatographic methods, derivatization can be essential.

Reagents for Improved Ionization Efficiency in Mass Spectrometry

The inherent basicity of the imino nitrogen in this compound suggests that its ionization efficiency in mass spectrometry (MS), particularly with electrospray ionization (ESI), could be enhanced by derivatization. The goal is to introduce a permanently charged or more easily ionizable group.

Mass spectrometric analysis of related sulfur-containing organic compounds has shown characteristic fragmentation patterns that can be influenced by derivatization. nih.govyoutube.commiamioh.edu For thioimidates, derivatization can lead to more predictable and structurally informative fragmentation.

Table 1: Potential Derivatizing Reagents for Enhanced MS Ionization of this compound

| Reagent Class | Example Reagent | Target Functionality | Expected Outcome |

|---|---|---|---|

| Alkylating Agents | Methyl iodide | Imino Nitrogen | Formation of a quaternary ammonium (B1175870) salt with a permanent positive charge, improving ESI response. |

This table presents hypothetical applications to this compound based on general chemical principles.

Introduction of Chromophores and Fluorophores for UV-Vis and Fluorescence Detection

For sensitive detection using UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the this compound molecule. This is particularly useful for high-performance liquid chromatography (HPLC) analysis where the native compound may have a weak or non-existent response. nih.gov

The imino nitrogen of the thioimidate is a primary target for such derivatization. Reagents containing aromatic or other unsaturated systems can be employed to impart strong UV absorbance or fluorescence properties to the molecule.

Table 2: Common Chromophoric and Fluorophoric Labeling Reagents

| Reagent | Target Functionality | Detection Method | Potential Advantage |

|---|---|---|---|

| Dansyl Chloride | Imino Nitrogen | Fluorescence | High sensitivity and well-characterized reaction. |

| 2,4-Dinitrofluorobenzene (DNFB) | Imino Nitrogen | UV-Vis | Creates a strongly absorbing dinitrophenyl derivative. |

This table illustrates potential derivatization strategies for this compound based on established labeling chemistries.

Silylation and Acetylation for Gas Chromatography Compatibility

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.govnih.gov The polarity and potential for hydrogen bonding of the imino group in this compound might necessitate derivatization to improve its GC behavior.

Silylation: This is a common derivatization technique for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with the N-H bond of the imino group to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This reduces polarity and increases volatility. nih.gov

Acetylation: Acetylation, using reagents like acetic anhydride (B1165640) or acetyl chloride, can also be employed to cap the polar N-H group, forming an N-acetyl derivative. This derivative is generally more volatile and less prone to adsorption on the GC column.

Table 3: Derivatization for Gas Chromatography

| Derivatization Method | Reagent(s) | Expected Product | Benefit for GC Analysis |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | N-Trimethylsilyl-2-methylsulfanylpropanimidate | Increased volatility, reduced peak tailing. |

This table outlines hypothetical derivatization procedures for this compound to enhance its suitability for GC analysis.

Derivatization for Modulating Reactivity and Selectivity in Organic Synthesis

In organic synthesis, derivatization is often used to temporarily alter the reactivity of a functional group, protecting it from undesired reactions while other transformations are carried out elsewhere in the molecule.

Implementation of Temporary Protecting Groups

The thioimidate functionality in this compound can itself be considered a protecting group for a thioamide. researchgate.netnih.govacs.orgacs.orgnsf.gov Thioamides are prone to side reactions under certain synthetic conditions, and their protection as thioimidates can circumvent these issues. researchgate.netnih.govacs.org

Table 4: Potential Protecting Groups for the Thioimidate Nitrogen

| Protecting Group | Introduction Reagent | Deprotection Conditions |

|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis |

This table provides examples of protecting groups that could potentially be applied to the nitrogen of this compound.

Application of Chiral Derivatizing Agents for Stereochemical Control

If this compound were to be used in a synthesis where stereochemistry is important, or if it were a racemic mixture that required separation, chiral derivatizing agents (CDAs) could be employed. wikipedia.orgnumberanalytics.comyoutube.comnih.govyoutube.com

Reaction of a racemic mixture of a chiral thioimidate with a single enantiomer of a chiral derivatizing agent would produce a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by techniques like crystallization or chromatography. Once separated, the chiral auxiliary can be removed to yield the individual enantiomers of the original compound.

Table 5: Examples of Chiral Derivatizing Agents

| Chiral Derivatizing Agent | Reactive Functionality on CDA | Target Functionality on Thioimidate |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Carboxylic acid | Imino Nitrogen (if chiral) |

| (1S)-(+)-10-Camphorsulfonyl chloride | Sulfonyl chloride | Imino Nitrogen (if chiral) |

This table lists common chiral derivatizing agents and their potential application to a chiral version of this compound.

Mechanistic Understanding of Derivatization Reactions

A fundamental comprehension of the reaction mechanisms governing the derivatization of this compound is essential for the strategic development of analytical and synthetic methods. The transformation of the imidothioate functional group typically proceeds through one of two primary mechanistic routes: nucleophilic substitution or addition-elimination. The prevailing pathway is dictated by the nature of the attacking nucleophile, the solvent system, and the reaction conditions.

Investigation of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involving this compound are characterized by the direct replacement of the methylsulfanyl (-SCH3) leaving group by a nucleophile. youtube.com These reactions can be conceptualized through the lens of established substitution mechanisms, primarily the SN2 (Substitution Nucleophilic Bimolecular) pathway. libretexts.orgyoutube.com

In an SN2 mechanism, the reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom of the imidate at the same time as the bond to the leaving group is broken. libretexts.orgyoutube.com This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. youtube.comlibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, a characteristic feature of a bimolecular reaction. youtube.com

A key stereochemical feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon, often referred to as a "backside attack." libretexts.org The nucleophile must approach the carbon atom from the side opposite the leaving group to avoid steric hindrance and electrostatic repulsion. libretexts.org

Several factors influence the efficiency of these substitution reactions, as detailed in the table below.

Table 1: Factors Influencing Nucleophilic Substitution of this compound

| Factor | Influence on SN2 Pathway | Rationale |

| Nucleophile Strength | A stronger, less sterically hindered nucleophile increases the reaction rate. | Strong nucleophiles (e.g., primary amines, thiolates) are more effective at attacking the electrophilic carbon center. |

| Leaving Group Ability | A better leaving group accelerates the reaction. | The methanethiolate (B1210775) anion (CH3S-) is a relatively stable leaving group, facilitating its departure. |

| Solvent | Polar aprotic solvents (e.g., acetone, acetonitrile) are generally preferred. | These solvents solvate the accompanying cation but do not strongly interact with the nucleophile, preserving its reactivity. |

| Steric Hindrance | Increased steric bulk around the reaction center slows or prevents the reaction. | Bulky groups on either the imidate or the nucleophile impede the required backside attack. libretexts.orgyoutube.com |

Analysis of Addition-Elimination Processes in Derivatization

When this compound reacts with nucleophiles such as water, alcohols, or amines, the mechanism is more accurately described as a two-step nucleophilic addition-elimination process. wikipedia.orgsavemyexams.comsavemyexams.com This pathway is characteristic of reactions at unsaturated carbon-heteroatom bonds, analogous to the well-studied reactions of acyl chlorides and esters. chemistrysteps.comchemguide.co.uk